molecular formula C18H14F4N2O3S B028245 Deoxybicalutamide CAS No. 906008-94-4

Deoxybicalutamide

Cat. No. B028245
CAS RN: 906008-94-4
M. Wt: 414.4 g/mol
InChI Key: CLQOAZDMLVMGKV-UHFFFAOYSA-N
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Description

Deoxybicalutamide is a racemic mixture with a molecular formula of C18H14F4N2O3S . Its average mass is 414.374 Da .

Scientific Research Applications

N−[4−cyano−3−(trifluoromethyl)phenyl]−3−(4−fluorophenyl)sulfonyl−2−methylpropanamide N-[4-\text{cyano}-3-(\text{trifluoromethyl})\text{phenyl}]-3-(4-\text{fluorophenyl})\text{sulfonyl}-2-\text{methylpropanamide} N−[4−cyano−3−(trifluoromethyl)phenyl]−3−(4−fluorophenyl)sulfonyl−2−methylpropanamide

, focusing on several unique applications:

Prostate Cancer Treatment

Deshydroxy Bicalutamide: is primarily researched for its potential in treating prostate cancer. It acts as an androgen receptor antagonist, blocking the effect of androgens which can promote tumor growth in the prostate gland . The compound has shown promising results in inhibiting the proliferation of cancer cells in various human prostate cancer cell lines, including 22Rv1, DU-145, LNCaP, and VCaP .

Androgen Receptor Antagonism

This compound is a derivative of bicalutamide and has been synthesized to improve its efficacy as an androgen receptor (AR) antagonist. By lacking the central hydroxyl group, Deshydroxy Bicalutamide derivatives have demonstrated enhanced antiproliferative activities against human prostate cancer cell lines compared to bicalutamide . This suggests potential applications in developing more effective AR-targeted therapies.

Molecular Modeling and Drug Design

Molecular modeling studies have provided insights into the interaction of Deshydroxy Bicalutamide analogues with the ligand-binding domain of the androgen receptor. This understanding aids in the rational design of new compounds with improved anti-cancer properties . The compound’s structure serves as a template for designing novel AR antagonists with potentially better pharmacological profiles.

Antiproliferative Activity Enhancement

Research has focused on modifying the structure of bicalutamide to produce analogues like Deshydroxy Bicalutamide that exhibit stronger antiproliferative effects. Some analogues have shown over 40-fold improvement in activity over the clinical anti-androgen bicalutamide . This highlights its application in creating more potent anti-cancer drugs.

PSA Expression Reduction

In addition to inhibiting cancer cell growth, Deshydroxy Bicalutamide has been associated with a significant reduction in prostate-specific antigen (PSA) expression in LNCaP cells upon treatment. This indicates its potential use in lowering PSA levels, which is a key marker for prostate cancer progression .

Novel Binding Mode Discovery

The structurally distinct double branched analogues of Deshydroxy Bicalutamide have revealed a novel binding mode within the AR’s ligand-binding domain through molecular modeling studies. This discovery could lead to the development of new classes of AR antagonists with unique mechanisms of action .

Bio-Manufacturing of Inorganic Nanomaterials

While not directly related to Deshydroxy Bicalutamide, the compound’s synthesis process involves techniques that are also used in the bio-manufacturing of inorganic nanomaterials. This includes the Michael addition reaction, which is a key step in the synthesis of various nanomaterials with applications in energy conversion, environmental remediation, and biomedicine .

Cyclodextrin-Based Drug Delivery Systems

The chemical synthesis of Deshydroxy Bicalutamide and its analogues employs methodologies that are relevant to the development of cyclodextrin-based drug delivery systems. These systems are designed to improve the solubility and bioavailability of drugs, which could be applied to enhance the delivery of AR antagonists like Deshydroxy Bicalutamide .

Mechanism of Action

Target of Action

Deshydroxy Bicalutamide, also known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide or Deoxybicalutamide, primarily targets the Androgen Receptor (AR) . The AR is a pivotal target for the treatment of prostate cancer, even when the disease progresses toward androgen-independent or castration-resistant forms .

Mode of Action

Deshydroxy Bicalutamide competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin which stimulate the growth of normal and malignant prostatic tissue . This compound is a nonsteroidal anti-androgen that selectively blocks the AR, the biological target of the androgen sex hormones testosterone and dihydrotestosterone (DHT) .

Biochemical Pathways

The primary biochemical pathway affected by Deshydroxy Bicalutamide is the androgen signaling pathway . By blocking the AR, Deshydroxy Bicalutamide inhibits the translocation of the AR into the nucleus, preventing it from interacting with DNA and modulating prostate-specific antigen (PSA) levels . This inhibition disrupts the normal growth and proliferation of prostate cells, thereby exerting its anti-cancer effects .

Pharmacokinetics

Deshydroxy Bicalutamide is slowly and saturably absorbed, but absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide metabolites are excreted almost equally in urine and faeces with little or no unchanged drug excreted in urine . Bicalutamide is cleared almost exclusively by metabolism; this is largely mediated by cytochrome P450 (CYP) for ®-bicalutamide, but glucuronidation is the predominant metabolic route for (S)-bicalutamide .

Result of Action

The molecular and cellular effects of Deshydroxy Bicalutamide’s action primarily involve the inhibition of prostate cell growth and proliferation. By blocking the AR, Deshydroxy Bicalutamide prevents the stimulation of prostate cell growth by androgens . This results in a reduction in the size of the prostate tumor and a decrease in PSA levels .

Action Environment

The action, efficacy, and stability of Deshydroxy Bicalutamide can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Deshydroxy Bicalutamide, potentially altering its efficacy . Additionally, the compound’s action can be affected by the patient’s overall health status, including liver function

Future Directions

While specific future directions for Deoxybicalutamide are not mentioned in the available sources, the field of drug discovery and development is continually evolving. New strategies for the discovery of novel antibacterial agents to prevent or treat infections caused by multidrug-resistant organisms are being explored .

properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O3S/c1-11(10-28(26,27)15-6-3-13(19)4-7-15)17(25)24-14-5-2-12(9-23)16(8-14)18(20,21)22/h2-8,11H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQOAZDMLVMGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxybicalutamide

CAS RN

906008-94-4
Record name Deoxybicalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906008944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methyl-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEOXYBICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU20DB5JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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